molecular formula C19H21NO3 . HCl B1147679 TNPA HCl CAS No. 1114452-57-1

TNPA HCl

Cat. No.: B1147679
CAS No.: 1114452-57-1
M. Wt: 347.84
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Description

TNPA Hydrochloride, also known as tris(p-nitrophenyl)amine hydrochloride, is a chemical compound with significant applications in various fields. It is a derivative of tris(p-nitrophenyl)amine, which is known for its unique structural properties and reactivity. TNPA Hydrochloride is commonly used in organic synthesis and as an intermediate in the production of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of TNPA Hydrochloride involves the reaction of tris(p-nitrophenyl)amine with hydrochloric acid. The process typically includes the following steps:

  • Dissolution of tris(p-nitrophenyl)amine in a suitable solvent such as ethanol or methanol.
  • Addition of hydrochloric acid to the solution under controlled temperature and stirring conditions.
  • Precipitation of TNPA Hydrochloride as a solid product, which is then filtered and dried.

Industrial Production Methods: In industrial settings, the production of TNPA Hydrochloride may involve more advanced techniques to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: TNPA Hydrochloride undergoes various chemical reactions, including:

    Reduction: TNPA Hydrochloride can be reduced to tris(p-aminophenyl)amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups in TNPA Hydrochloride can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: TNPA Hydrochloride can be oxidized to form different oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Reduction: Tris(p-aminophenyl)amine.

    Substitution: Various substituted derivatives of tris(p-nitrophenyl)amine.

    Oxidation: Oxidized derivatives of TNPA Hydrochloride.

Scientific Research Applications

TNPA Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of TNPA Hydrochloride involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, TNPA Hydrochloride acts as an electron acceptor, facilitating the transfer of electrons from the reducing agent to the nitro groups. This results in the formation of the corresponding amine derivatives. The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

    Tris(p-aminophenyl)amine: A reduced form of TNPA Hydrochloride with similar structural properties but different reactivity.

    Tris(p-nitrophenyl)methane: Another compound with three nitrophenyl groups attached to a central carbon atom, used in similar applications.

Uniqueness: TNPA Hydrochloride is unique due to its specific structural arrangement and the presence of three nitro groups, which confer distinct reactivity and chemical properties. This makes it a valuable compound in various chemical and industrial processes.

Properties

CAS No.

1114452-57-1

Molecular Formula

C19H21NO3 . HCl

Molecular Weight

347.84

Purity

>98%

Synonyms

2,10,11-Trihydroxy-N-propylnoraporphine hydrochloride

Origin of Product

United States

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